3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
The compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitrile derivatives and their applications, which can provide indirect insights into the chemical behavior and potential applications of the compound . For instance, the use of fluorinated benzonitrile derivatives in the development of fluorescent probes and PET imaging agents suggests that the compound of interest may also have utility in similar fields due to the presence of the fluorine atom and the benzonitrile moiety .
Synthesis Analysis
While the synthesis of "this compound" is not explicitly described, the papers provide examples of synthetic routes for related fluorinated compounds. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves a characterization step that could be analogous to steps required for the synthesis of the compound . Additionally, the radiosynthesis of a fluorinated benzonitrile derivative for PET imaging suggests that similar synthetic strategies, such as halogenation and coupling reactions, might be applicable .
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles, as discussed in the papers, often plays a critical role in their biological activity and interaction with receptors. For example, the introduction of a fluorine atom at the 3-position of a benzonitrile derivative has been shown to increase in vitro potency, indicating that the electronic and steric effects of fluorine substitution are significant . This implies that the molecular structure of "this compound" would also be critical in determining its reactivity and potential applications.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound "this compound," but they do discuss the reactivity of similar compounds. For instance, the fluorophenol moiety in benzoxazole derivatives is highly sensitive to pH changes, which could suggest that the fluorinated benzonitrile compound may also exhibit pH-sensitive behavior . Additionally, the presence of a dioxaborolane group in the compound could imply potential reactivity in Suzuki-Miyaura cross-coupling reactions, commonly used in the synthesis of biaryl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. The high acidity of the fluorophenol moiety, as mentioned in one of the papers, could be indicative of the acidity and electronic properties of the compound . Furthermore, the use of a fluorinated compound for PET imaging suggests that the introduction of fluorine could impart favorable properties for radiolabeling and in vivo tracking . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" is used to determine rate constants in different solutions, which could relate to the solubility and reactivity of the compound of interest in various solvents .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study focused on synthesizing related compounds with structural characterization through spectroscopy and X-ray diffraction. This research highlights the methodological advances in preparing similar boronate ester compounds (Wu, Qing-mei et al., 2021).
Crystal Structure and DFT Studies : Another study conducted crystallographic and conformational analyses of similar compounds, with molecular structures calculated using density functional theory (DFT). This offers insights into the physical and chemical properties of such compounds (Huang, P.-Y. et al., 2021).
Application in Fluorescence Probes
- Fluorescence Probe Development : A research paper describes the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide. The study highlights the potential of such compounds in developing sensitive detection systems (Lampard, Emma V et al., 2018).
Advancements in Organic Chemistry
- Palladium-Catalyzed Borylation : A paper discusses the use of palladium-catalyzed borylation in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showing the compound's role in advancing organic synthesis techniques (Takagi, J. & Yamakawa, T., 2013).
Environmental and Biological Sensing
Detection of Benzoyl Peroxide : A study developed a novel near-infrared fluorescent probe based on a similar compound for detecting benzoyl peroxide in various samples, demonstrating its utility in environmental and biological sensing (Tian, Xinwei et al., 2017).
Hydrogen Peroxide Vapor Detection : Research on enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing functional groups into a similar aromatic borate molecule indicates its significant role in developing efficient sensors (Fu, Yanyan et al., 2016).
Pharmaceutical Research
- Receptor Antagonist Synthesis : A study involved synthesizing and evaluating the properties of related compounds as potent receptor antagonists, providing insights into pharmaceutical applications (Tehrani, L. et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .
Mode of Action
It is known that boronic esters, such as this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds . This property allows them to interact with various targets and bring about changes in their structure.
Biochemical Pathways
Boronic esters are often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
As a boronic ester, it is likely involved in the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of boronic esters . .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By influencing these pathways, this compound can impact cell function, including growth, apoptosis, and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it can inhibit the activity of certain kinases by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to optimal benefits without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics. This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZNJDDVIROEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623703 | |
Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
624741-47-5 | |
Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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